![molecular formula C9H14INO2 B2588979 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one CAS No. 2169503-92-6](/img/structure/B2588979.png)
3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one” is a chemical compound with the molecular formula C9H13IO3 . It is related to the compound “3-Methylene-1-oxaspiro[4.5]decan-2-one”, which has the molecular formula C10H14O2 .
Molecular Structure Analysis
The molecular weight of “3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one” is 296.1 . The InChI code for this compound is 1S/C9H13IO3/c10-6-7-5-9(8(11)13-7)1-3-12-4-2-9/h7H,1-6H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one” are not available, a related compound, “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, has been synthesized in a simple, fast, and cost-effective three-step process .
Wissenschaftliche Forschungsanwendungen
Inhibition of Necroptosis
Necroptosis is a key form of programmed lytic cell death and has been recognized as an important driver in various inflammatory diseases . The inhibition of kinase activity of receptor interaction protein kinase 1 (RIPK1), which blocks the activation of the necroptosis pathway, has shown therapeutic potential in many human diseases .
2. Discovery of New Chemotypes of RIPK1 Inhibitors In order to find new chemotypes of RIPK1 inhibitors, a virtual screening workflow was performed and led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro [4.5]decane-2,4-dione (compound 8) as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro [4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
Anti-Necroptotic Effect in U937 Cells
Compound 41, a derivative of 2,8-diazaspiro [4.5]decan-1-one, showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
4. Lead Compound for Further Structural Optimization Compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .
Safety and Hazards
The safety data sheet for a related compound, “1,4-dioxaspiro[4.5]decan-8-one”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only in well-ventilated areas .
Wirkmechanismus
Target of Action
The primary target of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one is the receptor interaction protein kinase 1 (RIPK1). RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . Necroptosis has been recognized as an important driver in various inflammatory diseases .
Mode of Action
3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one: interacts with RIPK1 by inhibiting its kinase activity. This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .
Biochemical Pathways
The compound 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one affects the necroptosis pathway. By inhibiting RIPK1, it prevents the activation of this pathway, thereby reducing the occurrence of necroptosis and its downstream effects, which include various inflammatory diseases .
Result of Action
The molecular and cellular effects of 3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one ’s action include significant inhibition of RIPK1 and a consequent anti-necroptotic effect. For instance, one of the derivatives of this compound exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Eigenschaften
IUPAC Name |
3-(iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14INO2/c10-6-7-5-9(8(12)11-7)1-3-13-4-2-9/h7H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOCYAQEUICENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(NC2=O)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.